molecular formula C15H21NO4 B8400771 N-CBZ-Ala-OBut

N-CBZ-Ala-OBut

Cat. No.: B8400771
M. Wt: 279.33 g/mol
InChI Key: LJXHKMRSUAFQMR-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-CBZ-Ala-OBut is a key protected amino acid building block designed for applications in organic and peptide synthesis. The compound features a carboxybenzyl (Cbz) group protecting the amine function and a tert-butyl (OtBu) ester protecting the carboxylic acid function. This orthogonal protection strategy is crucial for the stepwise synthesis of complex peptides, as it allows for selective deprotection in the presence of other protective groups. The Cbz group is typically removed by catalytic hydrogenation, while the tert-butyl ester is cleaved under mild acidic conditions. Such protected amino acids are fundamental in the synthesis of novel peptidomimetics and bioactive compounds. Research in antimicrobial agents, for instance, frequently utilizes Cbz-protected amino acids to construct ultrashort lipopeptides (USLPs) with potent activity against multidrug-resistant bacteria . Furthermore, the chirality and structural rigidity introduced by non-proteinogenic amino acid building blocks are often explored to enhance the biological activity and stability of synthetic peptides . This makes this compound a valuable reagent for medicinal chemistry and drug discovery efforts focused on developing new therapeutic candidates. Please Note: This product is intended for research and manufacturing applications only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

tert-butyl (2S)-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C15H21NO4/c1-11(13(17)20-15(2,3)4)16-14(18)19-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,16,18)/t11-/m0/s1

InChI Key

LJXHKMRSUAFQMR-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Protecting Group Chemistry of N Cbz Ala Obut

Role and Orthogonality of the N-Carbobenzyloxy (Cbz) Group

The N-Carbobenzyloxy group, introduced by Bergmann and Zervas in 1932, was a seminal development in peptide synthesis. nih.gov It is an amine protecting group that forms a carbamate (B1207046), which is stable under a variety of reaction conditions, including those involving bases and many nucleophiles. total-synthesis.commasterorganicchemistry.comorganic-chemistry.org This stability is crucial during the formation of peptide bonds. researchgate.net

A key feature of the Cbz group is its orthogonality to other protecting groups, such as the tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups. total-synthesis.commasterorganicchemistry.com Orthogonal protecting groups can be removed under distinct conditions without affecting each other. numberanalytics.com The Cbz group is typically removed by catalytic hydrogenation, a reductive method that does not cleave acid-labile groups like tert-butyl esters. numberanalytics.commasterorganicchemistry.com While generally stable to acid, the Cbz group can be cleaved under harsh acidic conditions. total-synthesis.com

Carboxyl Protection by the tert-Butyl Ester Moiety

The tert-butyl ester serves to protect the carboxylic acid functionality of alanine (B10760859). This protection is essential to prevent the carboxyl group from reacting during peptide coupling reactions. masterorganicchemistry.com The tert-butyl group is known for its steric bulk, which effectively shields the carboxyl group from nucleophilic attack.

The tert-butyl ester is a classic example of an acid-labile protecting group. lookchem.com Its removal is typically achieved under acidic conditions, which proceed via the formation of a stable tert-butyl cation. masterorganicchemistry.comwikipedia.org This deprotection method is orthogonal to the hydrogenolysis conditions used to cleave the Cbz group, allowing for the selective deprotection of either the N-terminus or the C-terminus of N-CBZ-Ala-OBut. numberanalytics.com

Selective Deprotection Methodologies

The differential reactivity of the Cbz and tert-butyl ester groups allows for their selective removal, a cornerstone of modern synthetic strategy.

The most common method for the removal of the Cbz group is catalytic hydrogenation. thalesnano.comthieme-connect.com This reaction is typically carried out using a palladium catalyst, often supported on carbon (Pd/C), under an atmosphere of hydrogen gas. thalesnano.comtaylorfrancis.com The hydrogenolysis of the benzyl-oxygen bond results in the formation of toluene (B28343) and an unstable carbamic acid, which readily decarboxylates to yield the free amine and carbon dioxide. taylorfrancis.com This method is highly efficient and proceeds under neutral pH, preserving acid-sensitive functional groups. masterorganicchemistry.com

Table 1: Conditions for Catalytic Hydrogenation of Cbz Group

CatalystHydrogen SourceSolventTemperatureYieldReference
10% Pd/CH₂EtOH:EtOAc (1:1)60°C100% thalesnano.com
10% Pd/CH₂Ethanol (B145695)Room Temp98% thalesnano.com
Pd/CAmmonium formateNot specifiedMicrowaveGood thieme-connect.com

An emerging and "green" alternative to chemical deprotection methods is the use of enzymes. rsc.orgnih.gov Specific enzymes, such as Cbz-ase (amidohydrolase) from Sphingomonas paucimobilis, can selectively cleave the Cbz group under mild, aqueous conditions. rsc.orggoogle.com This biocatalytic approach offers exquisite selectivity, leaving other protecting groups and sensitive functionalities untouched. nih.govrsc.org

Similarly, esterases like BS2 from Bacillus species can be employed for the hydrolysis of the tert-butyl ester. rsc.orgnih.gov Researchers have demonstrated the use of a two-enzyme cascade in a one-pot reaction to sequentially deprotect both the tert-butyl ester and the Cbz group from a doubly protected amino acid. rsc.orgnih.govresearchgate.net

Table 2: Enzymatic Deprotection of a Doubly Protected Amino Acid (CBz-L-Phe-OtBu)

EnzymeProtecting Group RemovedSubstrateProductConversionReference
BS2 EsteraseO-tert-butylL-Phe-OtBuL-PheFull (24h) rsc.org
Cbz-aseN-CbzZ-L-PheL-Phe89% (from Z-L-Phe intermediate) rsc.org

The tert-butyl ester is readily cleaved by treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comlookchem.comwikipedia.org The reaction proceeds through protonation of the ester oxygen, followed by the loss of a stable tert-butyl carbocation. masterorganicchemistry.com This method is highly effective and widely used in peptide synthesis. wikipedia.org However, the harshness of these conditions can sometimes lead to unwanted side reactions with sensitive substrates. lookchem.com

Milder and more selective methods for tert-butyl ester cleavage have been developed. For instance, using silica (B1680970) gel in refluxing toluene has been shown to give high yields of the corresponding carboxylic acid. lookchem.comresearchgate.net Another approach involves the use of Lewis acids like zinc bromide (ZnBr₂) in dichloromethane, which can chemoselectively hydrolyze tert-butyl esters in the presence of certain other protecting groups. acs.orgmanchester.ac.ukresearchgate.net

Table 3: Reagents for Acid-Labile Cleavage of tert-Butyl Esters

ReagentConditionsSelectivityReference
Trifluoroacetic acid (TFA)DichloromethaneCan cleave other acid-labile groups masterorganicchemistry.comwikipedia.org
Hydrochloric acid (HCl)Dioxane or Methanol (B129727)Can cleave other acid-labile groups wikipedia.orgresearchgate.net
Silica gelRefluxing tolueneSelective over t-butyl ethers lookchem.comresearchgate.net
Zinc Bromide (ZnBr₂)DichloromethaneSelective over some N-protecting groups acs.orgmanchester.ac.ukresearchgate.net
Phosphoric acid (aqueous)Not specifiedTolerates Cbz groups organic-chemistry.orgorganic-chemistry.org

Reactivity Profiles and Mechanistic Investigations

Base-Promoted Carbon-Carbon Coupling Reactions of N-Cbz Amides

N-Cbz protected amides, including derivatives like N-CBZ-Ala-OBut, can participate in base-promoted carbon-carbon bond-forming reactions. researchgate.net These reactions are valuable for the synthesis of 1,3-dicarbonyl compounds. researchgate.net Research has shown that a variety of functionalized N-Cbz amides can undergo C-C coupling with enolizable esters, ketones, and amides under mild conditions. researchgate.net

A common base used for these transformations is Lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.net The reactions typically proceed at room temperature in a solvent such as cyclopentyl methyl ether (CPME), yielding β-ketoesters, β-keto amides, and 1,3-diketones in good to excellent yields within a short timeframe. researchgate.net The broad substrate scope and tolerance of various functional groups make this a synthetically useful methodology. researchgate.net

A proposed mechanism for the reaction of N-Cbz amides with esters involves the base abstracting a proton from the enolizable ester to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the N-Cbz amide. The subsequent collapse of the tetrahedral intermediate and departure of the leaving group leads to the formation of the new carbon-carbon bond and the desired 1,3-dicarbonyl product.

Rhodium-catalyzed coupling of N-Cbz-protected amines with arylboroxines provides another route to C-C bond formation, leading to secondary benzamides. organic-chemistry.org This method is notable for its tolerance of acid-labile and reducible functional groups. organic-chemistry.org The reaction is believed to proceed through fluoride-induced activation of the boroxine, followed by the rhodium-catalyzed coupling with the carbamate (B1207046). organic-chemistry.org

Table 1: Examples of Base-Promoted C-C Coupling Reactions of N-Cbz Amides

N-Cbz Amide SubstrateCoupling PartnerBaseProduct TypeReference
Functionalized N-Cbz amidesEnolizable estersLiHMDSβ-ketoesters researchgate.net
Functionalized N-Cbz amidesEnolizable ketonesLiHMDS1,3-diketones researchgate.net
Functionalized N-Cbz amidesEnolizable amidesLiHMDSβ-keto amides researchgate.net
N-Cbz-protected aminesArylboroxinesKFSecondary benzamides organic-chemistry.org

Transamidation Reactions of Activated N-Cbz Amides

Amide bonds are generally stable and require harsh conditions for cleavage. chemistryviews.org However, the activation of the amide nitrogen with a carbobenzyloxy (Cbz) group facilitates transamidation reactions under milder conditions. chemistryviews.orgresearchgate.net This process allows for the exchange of the amine portion of the amide, providing a versatile method for the synthesis of diverse amide structures. chemistryviews.org

The process typically involves the initial conversion of a secondary amide to an activated N-Cbz amide by reacting it with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). researchgate.net The resulting N-Cbz amide can then undergo transamidation with various primary and secondary amines. chemistryviews.org These reactions are often promoted by a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and can proceed at room temperature to give the desired amide products in good to excellent yields. chemistryviews.org

The reactivity of N-Cbz amides in transamidation is comparable to that of other activated amides, such as N-Boc and N-Ts amides. researchgate.net The methodology has a broad substrate scope, tolerating a variety of amines, including amino acids and amino alcohols. researchgate.net It has been demonstrated that primary amines bearing electron-donating groups tend to give higher yields of the transamidation products. researchgate.net Furthermore, these reactions can be carried out under metal-free conditions and have been successfully extended to environmentally benign solvents like ethanol (B145695) and even water. researchgate.net

Zinc catalysis has also been explored for the transamidation of peptide N'-2-aminopyridine amides, which can be synthesized from N-Cbz protected amino acids. nih.gov

Table 2: Conditions for Transamidation of N-Cbz Amides

Activation of Secondary AmideTransamidation ConditionsSubstrate ScopeKey FeaturesReference
Benzyl chloroformate (Cbz-Cl), LiHMDSPrimary/secondary amines, DBU, room temperatureBroad, including various functionalized aminesGood to excellent yields, mild conditions chemistryviews.orgresearchgate.net
N/A (N-Cbz α-ketoamides)Various alkyl amines, no catalyst or baseBroad substrate scopeGood to excellent yields, quick conversions researchgate.net
Zinc catalysisPeptide N'-2-aminopyridine amidesAmino amidesN- to C-direction peptide synthesis nih.gov

Nucleophilic Acyl Addition and Decarbonylative Coupling Pathways

The carbonyl group in this compound is susceptible to nucleophilic attack, a fundamental reaction in carbonyl chemistry. libretexts.orglibretexts.org In a nucleophilic acyl substitution reaction, a nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate. libretexts.orglibretexts.org Unlike aldehydes and ketones, this intermediate can then expel a leaving group, resulting in the substitution of the original group attached to the acyl carbon. libretexts.org The reactivity of carboxylic acid derivatives like this compound towards nucleophilic acyl substitution is influenced by the nature of the leaving group and the polarization of the carbonyl bond. libretexts.org

Decarbonylative coupling represents another important reaction pathway for N-Cbz protected amino acids. This type of reaction involves the loss of carbon monoxide from the acyl group, often mediated by a transition metal catalyst. For instance, palladium-catalyzed biaryl Suzuki-Miyaura cross-coupling of amide bonds can proceed via a mechanism involving oxidative addition, decarbonylation, and transmetallation. researchgate.net This approach highlights the potential for N-C bond activation in N-Cbz systems. researchgate.net

Furthermore, photocatalytic decarboxylative arylations of N-Cbz-protected amino acids have been developed. nih.govthieme-connect.comacs.org These reactions typically employ a photoredox catalyst in conjunction with a nickel catalyst to couple the amino acid derivative with an aryl halide. nih.gov While optimized for N-Boc protected amino acids, these conditions can also be applied to N-Cbz substrates, albeit sometimes with more modest yields. nih.govacs.org The mechanism is believed to involve a single-electron transfer from the carboxylate to the excited photocatalyst, leading to a radical intermediate that then participates in the cross-coupling cycle. thieme-connect.com

Mechanisms Governing Peptide Bond Formation in N-Cbz Systems

The formation of a peptide bond is a cornerstone of peptide synthesis, and the use of N-protecting groups like Cbz is crucial to prevent unwanted side reactions and control the sequence of amino acid addition. nih.govlibretexts.org The general principle involves the activation of the carboxylic acid group of an N-protected amino acid, which is then attacked by the free amino group of another amino acid or peptide. nih.govwikipedia.org

Two primary mechanisms are relevant to peptide bond formation involving N-Cbz systems:

Normal Amine Mechanism: In this pathway, the free amino group of one amino acid directly attacks the activated carboxyl group of the N-Cbz-protected amino acid. khanacademy.org The activation of the carboxyl group is typically achieved using a coupling reagent, such as a carbodiimide (B86325) like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). chemistryviews.orgwikipedia.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine. wikipedia.org

Activated Monomer Mechanism: This mechanism is particularly relevant in non-ribosomal peptide synthesis (NRPS), where amino acids are activated as aminoacyl-adenylates. uzh.ch While not the standard method for chemical peptide synthesis, understanding enzymatic peptide bond formation provides insights into the fundamental reactivity. In NRPS, the activated amino acid is transferred to a peptidyl carrier protein (PCP) as a thioester, which is a more reactive acylating agent than the corresponding ester. uzh.ch The free amine of the downstream amino acid then attacks this activated thioester to form the peptide bond. uzh.ch

A significant challenge in peptide synthesis is the prevention of epimerization (racemization) at the chiral α-carbon. mdpi.com One common mechanism for epimerization involves the formation of an oxazol-5(4H)-one intermediate, which can occur with strong activation of the carboxyl group. mdpi.com Another pathway is the direct abstraction of the α-proton by a base. mdpi.com The choice of coupling reagents and conditions is critical to minimize these side reactions.

Ring-Opening Reactions of N-Cbz-Protected Cyclic Intermediates

N-Cbz-protected amino acids can be precursors to cyclic intermediates, such as aziridines and 1,3-oxazin-2-ones, which can undergo subsequent ring-opening reactions to generate functionalized amino acid derivatives. doi.orgnih.govresearchgate.net

N-Cbz-protected aziridine-2-carboxylates are valuable intermediates that can be synthesized from the corresponding amino acids. nih.govresearchgate.net The aziridine (B145994) ring is strained and can be opened by nucleophiles. nih.gov The regioselectivity of the ring-opening is influenced by the activating group on the nitrogen and the nature of the nucleophile. For N-Cbz activated aziridines, nucleophilic attack often occurs at the more substituted carbon atom. nih.gov For example, the reaction of N-Cbz-activated aziridine-2-carboxylates with fluoride (B91410) ions has been shown to proceed with high regioselectivity to produce α-fluoro-β-alanines after deprotection. nih.gov This regioselectivity is a key feature for the synthesis of specifically substituted amino acids.

N-Cbz-protected propargylic amines can undergo halocyclization to form 5-halogen-1,3-oxazin-2-ones. doi.org This reaction is highly regioselective, proceeding through a 6-endo-dig cyclization pathway. doi.org The resulting cyclic carbamates can serve as precursors for further synthetic transformations.

Furthermore, N-Cbz protected cyclic amines can be converted to enecarbamates, which act as platforms for further functionalization. rsc.org For instance, N-Cbz piperidine (B6355638) can be oxidized to an aminoacetal, which is then converted to the corresponding enecarbamate. rsc.org

Reaction Kinetics in Peptide Synthesis involving N-Cbz-Protected Substrates

The kinetics of peptide bond formation are influenced by several factors, including the nature of the protecting groups, the coupling reagents, the solvent, and the specific amino acid residues involved. While detailed kinetic studies on this compound itself are not extensively reported in the provided context, general principles can be inferred from studies on similar systems.

Research on the non-enzymatic synthesis of the dipeptide Cbz-Phe-Leu in reverse micelles using a condensing agent like DCC provides some insights. mdpi.com The yield of the dipeptide was found to be dependent on the hydrophobicity of the amino acids. mdpi.com The pH of the reaction medium also plays a crucial role, with a partially cationic form of the incoming amino acid being more reactive due to favorable interactions with the micellar interface. mdpi.com The water content in the reverse micelle system also has an optimal value for maximizing the dipeptide yield, highlighting the delicate balance between the desired peptide synthesis and potential side reactions. mdpi.com

In the context of N- to C-direction peptide synthesis, the activation of N-Cbz-amino acids with reagents like 2,2'-dipyridyl disulfide and triphenylphosphine (B44618) to form thiopyridyl esters has been shown to be an efficient process. nih.govchemrxiv.org The subsequent reaction with an amino acid ester to form the dipeptide proceeds with high enantiomeric purity. nih.govchemrxiv.org

The rate of deprotection of the N-Cbz group is also a critical kinetic parameter in multi-step peptide synthesis. google.com Enzymatic deprotection methods have been developed, and the conversion rate can be monitored by techniques like HPLC. google.com

Stereochemical Control and Asymmetric Synthesis Involving N Cbz Ala Obut Analogs

Enantioselective Synthesis of N-Cbz-Protected Chiral Molecules

The enantioselective synthesis of molecules containing the N-Cbz protective group is fundamental to accessing optically pure amino acids, amines, and other chiral building blocks. Various catalytic systems have been developed to achieve high levels of enantioselectivity.

A notable approach involves the nickel-catalyzed hydroalkylation of N-Cbz-protected enamines (enecarbamates) with alkyl halides. researchgate.net This method allows for the synthesis of a wide array of chiral alkyl amines with high regio- and enantioselectivity. researchgate.net The reaction conditions are mild, ensuring tolerance for numerous functional groups. researchgate.net Another significant advancement is the organocatalytic arylation of 5-aminoisoxazoles with N-Cbz-protected azonaphthalenes. mercer.eduresearchgate.net Utilizing a chiral phosphoric acid as the catalyst, this reaction yields axially chiral arylisoxazoles with excellent enantiocontrol. mercer.eduresearchgate.net The Cbz group in the resulting products can be readily removed to furnish axially chiral heterobiaryl amines while retaining enantiomeric purity. mercer.eduresearchgate.net

The synthesis of non-standard amino acids, such as α-fluoroalkyl-α-amino acids, also relies heavily on stereocontrolled methods involving N-Cbz protection. For example, an enantioselective method for producing β,β-difluoroalanine protected by a Cbz group has been developed, which involves a stereocontrolled reduction influenced by intramolecular π-stacking effects. mdpi.com

Table 1: Examples of Enantioselective Synthesis of N-Cbz-Protected Molecules

Reaction Type Catalyst/Method Substrate Type Product Type Yield Enantiomeric Excess (ee) Reference
Hydroalkylation Nickel/Chiral Ligand Enecarbamates (N-Cbz) Chiral Alkyl Amines High High researchgate.net
Arylation Chiral Phosphoric Acid 5-Aminoisoxazoles & N-Cbz-azonaphthalenes Axially Chiral Arylisoxazoles Up to 96% Up to 97% mercer.eduresearchgate.net

Asymmetric Desymmetrization Strategies

Asymmetric desymmetrization is a powerful strategy for generating chiral molecules from prochiral or meso compounds. This approach has been successfully applied to substrates bearing the N-Cbz group.

One prominent example is the N-heterocyclic carbene (NHC)-catalyzed desymmetrization of N-Cbz-glutarimides with alcohols. nih.gov This reaction proceeds via the cleavage of an imide C-N bond, producing a diverse range of enantioenriched 4-amido esters with high enantioselectivities under mild conditions. nih.gov Density functional theory (DFT) calculations suggest that C-H···O hydrogen bonding and C–H⋯π interactions between the NHC catalyst and the substrate are responsible for the stereoselectivity. nih.gov

NHC catalysis has also been effective in the desymmetrization of N-Cbz-protected 2-amino-1,3-cyclohexanediol through a highly selective O-acylation process. unife.it In a different approach, copper-catalyzed intramolecular Ullmann C-N coupling has been used for the asymmetric desymmetrization of N-Cbz-protected precursors to afford chiral indolines and tetrahydroquinolines in high yields and excellent enantiomeric excess. beilstein-journals.org

Table 2: Asymmetric Desymmetrization of N-Cbz-Protected Substrates

Reaction Type Catalyst Substrate Product Yield Enantiomeric Excess (ee) Reference
Imide C-N Cleavage N-Heterocyclic Carbene (NHC) N-Cbz Glutarimides Enantioenriched 4-amido esters Good Good to Excellent nih.gov
O-Acylation N-Heterocyclic Carbene (NHC) N-Cbz-protected 2-amino-1,3-cyclohexanediol Chiral Acylated Amino Alcohol High High unife.it

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution Applications

Enzymatic resolutions are highly effective methods for obtaining enantiomerically pure compounds, and they are well-suited for substrates like N-Cbz-protected amino acid derivatives. Kinetic resolution (KR) and dynamic kinetic resolution (DKR) are two powerful applications of this approach.

In a classic enzymatic kinetic resolution (EKR), an enzyme selectively acylates or hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer and the product, with a theoretical maximum yield of 50% for each. rsc.orgunipd.it Lipases, such as those from Candida antarctica (CAL-B) and Aspergillus niger, are commonly used for the resolution of N-Cbz-protected amino esters. rsc.org For instance, the resolution of racemic N-Cbz-protected phosphoproline derivatives has been achieved using Candida antarctica lipase (B570770) type A (CAL-A), which showed high enantioselectivity. researchgate.net

Dynamic kinetic resolution (DKR) surpasses the 50% yield limitation of standard KR by integrating an in-situ racemization of the slower-reacting enantiomer. rsc.orgnih.gov This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product. unife.it A notable example is the DKR of N-Cbz-protected 3-hydroxy-pyrrolidine, where Lipase PS-IM is used for acetylation in combination with a ruthenium catalyst that racemizes the starting material, achieving a high yield (87%) and excellent enantioselectivity (95% ee). rsc.org Similarly, DKR of N-Cbz-protected β-amino-α-keto esters has been accomplished via Ru(II)-catalyzed asymmetric transfer hydrogenation, yielding anti-α-hydroxy-β-amino acid derivatives with high diastereo- and enantioselectivity. nih.govorganic-chemistry.org

Table 3: Enzymatic and Dynamic Kinetic Resolutions of N-Cbz Analogs

Resolution Type Catalyst System Substrate Product Yield Enantiomeric Excess (ee) Reference
DKR Lipase PS-IM / Ru-catalyst N-Cbz-3-hydroxy-pyrrolidine (R)-N-Cbz-3-acetoxy-pyrrolidine 87% 95% rsc.org
DKR Ru(II)-complex N-Cbz-β-amino-α-keto esters anti-N-Cbz-α-hydroxy-β-amino esters Good-High High nih.govorganic-chemistry.org

Chiral Organocatalysis in N-Cbz Derivatization

Chiral organocatalysis has emerged as a major pillar of asymmetric synthesis, providing metal-free alternatives for the construction of chiral molecules. N-Cbz-protected substrates are frequently used in these transformations.

Chiral phosphoric acids (CPAs) have proven effective in catalyzing enantioselective reactions. For example, CPAs have been used in the arylation of 5-aminoisoxazoles with N-Cbz-protected azonaphthalenes to synthesize axially chiral heterobiaryls with high yields and enantioselectivities. mercer.eduresearchgate.net The hydrogen-bonding interaction between the 5-aminoisoxazole and the chiral phosphoric acid is believed to be crucial for enantiocontrol. researchgate.net

N-Heterocyclic carbenes (NHCs) are another class of versatile organocatalysts. As mentioned previously, chiral NHCs can catalyze the asymmetric desymmetrization of N-Cbz glutarimides through C-N bond cleavage, affording valuable chiral building blocks. nih.gov Proline and its derivatives are also foundational organocatalysts, often used in asymmetric Michael and Mannich reactions, where N-Cbz-protected electrophiles or nucleophiles can be employed. researchgate.nethilarispublisher.com For instance, the conjugate addition of N-Cbz-methoxylamine to α,β-unsaturated aldehydes, catalyzed by a proline-derived chiral amine, produces β-amino aldehydes in high yield and enantioselectivity. hilarispublisher.com

Table 4: Chiral Organocatalysis with N-Cbz-Protected Substrates

Catalyst Type Reaction Type Substrate(s) Product Yield Enantiomeric Excess (ee) Reference
Chiral Phosphoric Acid Asymmetric Arylation 5-Aminoisoxazole & N-Cbz-azonaphthalene Axially Chiral Arylisoxazole Up to 96% Up to 97% mercer.eduresearchgate.net
N-Heterocyclic Carbene Asymmetric Desymmetrization N-Cbz Glutarimide Chiral 4-amido ester Good High nih.gov

Diastereoselective Transformations and Control

Diastereoselective reactions are critical for constructing molecules with multiple stereocenters. The stereochemical information embedded in a chiral N-Cbz-protected substrate can effectively control the formation of new stereocenters.

A common strategy is the diastereoselective addition of nucleophiles to chiral aldehydes or imines. For example, the indium-mediated allylation of N-Cbz-L-prolinal, a chiral α-amino aldehyde, proceeds with high diastereoselectivity to give the anti-product, which serves as a precursor for pyrrolizidine (B1209537) alkaloids. core.ac.uk The stereochemical outcome in such reactions can often be predicted using models like the Felkin-Anh model. core.ac.uk The transformation of N-protected α-amino acids into their phosphonic analogs can also exhibit high diastereoselectivity. mdpi.com For instance, the oxidative decarboxylation of a proline derivative followed by the addition of a phosphorus nucleophile generates aminophosphonic acids with a high diastereomeric ratio (dr 96:4). mdpi.com

The synthesis of complex molecules, such as analogs of the bioactive compound GABOB (4-amino-3-hydroxybutyric acid), often involves multiple diastereoselective steps. frontiersin.org In one such synthesis, the diastereoselective formation of fluorinated spiroepoxy alkylphosphonates is followed by a stereoselective acid-promoted epoxide opening to install new functionalities with controlled stereochemistry. frontiersin.org Similarly, the conversion of linear alkenyl N-alkoxy carbamates into cyclic bromo carbonates can proceed with good to excellent diastereoselectivity, allowing for the creation of defined stereoarrays. mdpi.com

Table 5: Diastereoselective Transformations of N-Cbz Analogs | Reaction Type | Substrate | Reagent/Conditions | Product | Diastereomeric Ratio (dr) | Reference | | :--- | :--- | :--- | :--- | :--- | | Allylation | N-Cbz-L-prolinal | Allylindium | anti-Homoallylic alcohol | High | core.ac.uk | | Phosphonylation | Proline derivative | Ti-catalyzed P(OMe)₃ addition | Aminophosphonic acid | 96:4 | mdpi.com | | Epoxide Ring Opening | Fluorinated epoxy alkylphosphonate | HBr or NaN₃ | β-amino-γ-hydroxy alkylphosphonates | High | frontiersin.org | | Bromocyclization | Alkenyl N-alkoxy carbamate (B1207046) | NBS, H₂O | Cyclic Bromo Carbonate | Good to Excellent | mdpi.com |

Advanced Applications in Organic and Medicinal Chemistry Research

N-CBZ-Ala-OBut as a Precursor in Dipeptide and Tripeptide Synthesis

The primary application of this compound lies in its role as a precursor for the synthesis of dipeptides and tripeptides. The Cbz group provides robust protection for the alanine (B10760859) nitrogen, while the tert-butyl ester shields the C-terminus. This allows the free carboxyl group of another N-protected amino acid to be coupled to the deprotected N-terminus of the alanine moiety, or vice-versa.

A common strategy involves the deprotection of either the N-terminus (via catalytic hydrogenation to remove the Cbz group) or the C-terminus (via acidolysis to remove the tert-butyl ester), followed by coupling with another suitably protected amino acid. For instance, N-Cbz protected amino acids can be activated and coupled with amino acid esters, including tert-butyl esters, to form peptide bonds google.com. The process can be repeated to extend the peptide chain. For example, a linear tripeptide was synthesized by first coupling a Cbz-protected hydroxyleucine derivative, cleaving the Cbz group, and then coupling it with Alloc-Ala-OH mdpi.com. This sequential approach is foundational in both solution-phase and solid-phase peptide synthesis.

Enzymatic methods also utilize Cbz-protected precursors. Papain, for example, can catalyze the coupling between a Cbz-protected amino acid (like Cbz-alanine) and an amino acid ester, where the ester can be a tert-butyl ester (Leu-OBut), to form a dipeptide nih.gov. Non-enzymatic methods using condensing agents like N,N'-dicyclohexylcarbodiimide (DCC) are also widely employed to facilitate the formation of the peptide bond between a Cbz-protected amino acid and an amino acid ester mdpi.comopenaccessjournals.com.

The following table summarizes examples of dipeptides and tripeptides synthesized using Cbz-alanine or analogous Cbz-protected amino acid precursors.

Peptide SynthesizedPrecursors / MethodReference
Cbz-L-Ala-L-Cys-OMeCbz-L-Ala-OH + H-L-Cys-OMe orgsyn.org
Cbz-L-Ala-L-Val-OMeCbz-L-Ala-OH + H-L-Val-OMe orgsyn.org
Cbz-L-Ala-Gly-OMeCbz-L-Ala-OH + H-Gly-OMe orgsyn.org
ALA-L-4-OHIL4-hydroxyisoleucine + Cbz-Cl protection + DCC coupling openaccessjournals.com
Alloc-Ala-tripeptideCbz-deprotection followed by Alloc-Ala-OH coupling mdpi.com
Cbz-(AA)n-Leu-X (X=-OBut)Cbz-AA-OH + Leu-OBut (Papain catalyzed) nih.gov
L-Ala-L-GlnCbz-Ala + Gln derivative google.com

Utility as a Chiral Building Block for Complex Molecules

Beyond simple peptide chains, the inherent chirality and defined protecting groups of this compound make it an invaluable chiral building block for synthesizing a wide array of complex and biologically relevant molecules.

Peptidomimetics are compounds that mimic the structure and function of natural peptides. Incorporating conformational constraints, such as cyclization, can enhance their biological activity, receptor affinity, and metabolic stability beilstein-journals.orgbeilstein-journals.org. N-protected amino acids are fundamental to the synthesis of these cyclic structures.

One powerful strategy is the use of isocyanide-based multicomponent reactions (IMCRs), such as the Ugi reaction beilstein-journals.orgresearchgate.net. In this approach, a bifunctional component, like an N-protected amino acid (e.g., Cbz-alanine), is reacted with an aldehyde, an amine, and an isocyanide. The resulting linear product contains functionalities that can be manipulated in a subsequent step—often involving deprotection and intramolecular cyclization—to yield a constrained cyclic peptidomimetic beilstein-journals.orgresearchgate.net. Another key technique is ring-closing metathesis (RCM), which is used to form cyclic peptides from linear precursors containing terminal alkene functionalities uu.nl. These linear precursors are typically assembled using standard peptide synthesis methods employing protected amino acids like this compound.

Polypeptoids, or poly(N-substituted glycines), and their β-peptide analogues, poly(β-peptoids), are a class of polymers that mimic the structure of polypeptides but offer greater proteolytic stability and functional diversity mdpi.comchinesechemsoc.org. The synthesis of well-defined, sequence-specific peptoids can be achieved through an iterative exponential growth strategy using orthogonally protected monomers nih.gov.

In this context, a monomer analogous to this compound, featuring a Cbz-protected secondary amine and a tert-butyl ester protected carboxylic acid, is ideal nih.gov. The Cbz group is stable to the acidic conditions used to cleave the tert-butyl ester, allowing for selective deprotection and controlled, directional chain extension nih.gov. This methodology has been used to create diblock peptoid copolymers that self-assemble into discrete nanostructures nih.gov. Similarly, Cbz-protected amino acids have been converted into N-carboxyanhydride (NCA) monomers, which are then polymerized to create functional polypeptides bearing complex side chains, such as glycans acs.org. This demonstrates the utility of the Cbz group in protecting the monomer backbone during polymerization, enabling the synthesis of advanced functional biomaterials.

Chiral 1,2-diamines are critical structural motifs in many biologically active compounds and are widely used as chiral auxiliaries and ligands in asymmetric synthesis rsc.org. The enantioselective synthesis of these compounds can be achieved through various methods where N-protected precursors play a key role in directing stereochemistry.

The use of N-carbamoyl imines, including N-Cbz protected variants, is a notable strategy rsc.org. N-Cbz aldimines can participate in asymmetric aza-Henry and Mannich reactions. Although in some cases they may yield slightly lower enantioselectivities compared to their N-Boc counterparts, they remain effective precursors for generating chiral amino compounds that can be further elaborated into diamines rsc.org. The Cbz group is advantageous due to the different deprotection conditions compared to other groups like Boc or Fmoc, offering flexibility in synthetic design rsc.org. These chiral diamine precursors can then undergo cyclization reactions to form the desired N-Cbz-protected cyclic diamines.

Many complex natural products contain non-standard amino acid residues, such as hydroxyleucine. The synthesis of these natural products often requires the preparation of custom-made, chirally pure building blocks. Researchers have specifically chosen the Cbz group for the amino protection of hydroxyleucine derivatives intended for C-terminal coupling reactions during the total synthesis of natural products like ilamycin and its analogues mdpi.combeilstein-journals.org.

In one synthetic route, an amino alcohol precursor was protected with a Cbz group, followed by further modifications to create a versatile (2S,3S)-3-hydroxyleucine building block beilstein-journals.org. This Cbz-protected derivative was then acylated and used in subsequent steps toward bioactive molecules beilstein-journals.org. Similarly, the synthesis of a key building block for ilamycin derivatives involved the preparation of an N-methylated δ-hydroxyleucine that was protected with a Cbz group before its incorporation into the linear peptide chain mdpi.com. These examples underscore the reliability of the Cbz protecting group in multi-step syntheses of complex, amino acid-based natural products.

Conjugating amino acids to other bioactive molecules or fluorescent scaffolds is a common strategy in medicinal chemistry to enhance properties such as cell permeability, targeting, or to create new therapeutic agents nih.gov. N-protected amino acids, including N-Cbz-alanine, are frequently used in these conjugations.

Researchers have synthesized conjugates by reacting N-protected amino acids (including those with Cbz groups) with amino-substituted coumarin (B35378) and quinolinone derivatives researchgate.net. The resulting N-protected amino acid-coumarin/quinolinone conjugates have been evaluated for various biological activities, such as carbonic anhydrase inhibition researchgate.net. The benzotriazole (B28993) method has been employed to couple Cbz-N-(aminoacyl)benzotriazoles with various scaffolds, including quinolone antibiotics nih.gov. Furthermore, Cbz-protected amino acids have been condensed with 8-quinolinamines to produce conjugates with potent antimalarial activity acs.org. The Cbz group plays a crucial role by preventing unwanted side reactions at the amino terminus during the conjugation process, and its subsequent removal unmasks the amine for further interaction or biological activity.

The following table summarizes the diverse applications of this compound and its analogues as chiral building blocks.

Application AreaSynthetic StrategyResulting Molecule/StructureReference
Cyclic PeptidomimeticsUgi Multicomponent Reaction & CyclizationConstrained Cyclic Peptides beilstein-journals.orgresearchgate.net
Functional PolymersIterative Exponential GrowthSequence-Defined Poly(peptoid)s nih.gov
Cyclic DiaminesAsymmetric Mannich ReactionChiral Diamine Precursors rsc.org
Natural ProductsMulti-step Organic SynthesisCbz-Hydroxyleucine Derivatives mdpi.combeilstein-journals.org
Bio-conjugatesCondensation/Coupling ReactionsCoumarin/Quinolinone Conjugates nih.govresearchgate.netacs.org

Role in Nucleotide and Phosphonate (B1237965) Analog Synthesis

The synthesis of modified nucleotides and phosphonates is critical for developing therapeutic agents and biochemical probes. acs.orgnih.gov N-Cbz protected amino acids, including derivatives like this compound, serve as essential chiral synthons in the construction of these complex molecules. The Cbz group provides robust protection under various reaction conditions and can be selectively removed, often through catalytic hydrogenolysis, a process that is typically mild and does not affect other sensitive functional groups. nih.gov

In phosphonate analog synthesis, N-Cbz-protected amino acids are foundational for creating peptide mimics where a phosphonate group replaces a carboxyl group, or a phosphonamide replaces a peptide bond. These analogs can act as potent enzyme inhibitors by mimicking the tetrahedral transition state of peptide bond hydrolysis. nih.govacs.org For instance, research into the phosphonate antibiotic dehydrophos involved the use of N-Cbz protected serine in a multi-step synthesis to generate structural analogs for activity studies. nih.gov Similarly, N-Cbz-L-glutamic acid has been used to prepare γ-phosphonodipeptides and phosphonodepsipeptides. mdpi.combeilstein-journals.org The synthesis of α-aminophosphonates, which are structural analogs of α-amino acids, has been achieved via reactions involving N-benzyloxycarbonyl alanine (Cbz-Ala-OH), highlighting the direct role of the alanine scaffold in creating these mimics. mdpi.com

In the field of nucleotide analog synthesis, particularly for peptide nucleic acids (PNAs), protecting groups are essential. In the synthesis of a thiol-modified PNA monomer, the nucleobase cytosine was protected with a Cbz group before its incorporation into the PNA backbone. The use of doubly protected amino acids like this compound would be advantageous in such syntheses, allowing for the sequential and controlled formation of amide bonds without interference from either the N-terminus or the C-terminus.

Analog TypeRole of N-Cbz-Amino Acid DerivativeResearch Context
Phosphonate Peptides Serves as a chiral building block for peptide mimics.Synthesis of inhibitors for enzymes like aminopeptidases by mimicking hydrolysis transition states. acs.org
Phosphonodepsipeptides Acts as a precursor for creating ester linkages adjacent to a phosphorus center.Development of novel peptide analogs with altered stability and biological activity. beilstein-journals.org
α-Aminophosphonates Provides the core structure for conversion of a carboxylic acid to a phosphonic acid group.Creation of α-amino acid analogs with potential applications in medicine and crop protection. mdpi.com
Peptide Nucleic Acids (PNAs) Used to protect nucleobases (e.g., Cbz-cytosine) during monomer synthesis.Construction of synthetic DNA mimics with enhanced stability for therapeutic and diagnostic applications.

Development of Enzyme Assay Substrates

N-Cbz protected peptides are widely employed as substrates for the development of enzyme assays, particularly for proteases. The Cbz group and the specific amino acid sequence confer selectivity, allowing for the precise measurement of a particular enzyme's activity. The cleavage of the peptide bond by the enzyme releases a fragment that can be detected and quantified, often through colorimetric or fluorometric methods. ontosight.ai

A prominent example is N-Cbz-Phe-Ala, which is used as a synthetic substrate to assay the activity of proteolytic enzymes such as leucine (B10760876) aminopeptidase (B13392206) and carboxypeptidases. ontosight.ai In such an assay, the enzyme cleaves the dipeptide, and the released amino acid can be quantified using reagents like ninhydrin, which produces a purple-colored compound upon reaction. ontosight.ai

Research on carboxypeptidase III from triticale grains has identified several N-Cbz-Ala dipeptides as highly effective substrates. oup.comnih.gov Specifically, N-CBZ-Ala-Met, N-CBZ-Ala-Leu, and N-CBZ-Ala-Phe were found to be the best substrates for this enzyme, demonstrating high catalytic efficiencies. oup.comnih.gov This highlights the utility of the N-Cbz-Ala moiety in designing specific substrates for characterizing serine carboxypeptidases. Furthermore, the hexapeptide N-Cbz-Gly-Pro-Gly-Gly-Pro-Ala-OH has been used as a synthetic substrate to characterize the activity of bacterial collagenases. caymanchem.com

The compound this compound itself can be seen as a precursor to such substrates. The tert-butyl ester can be selectively removed to reveal the carboxylic acid, which can then be coupled with other amino acids to generate a library of potential substrates for various enzymes.

SubstrateEnzymeMethod of DetectionKinetic Parameter (kcat/Km) (min⁻¹ mM⁻¹)
N-Cbz-Phe-Ala Leucine AminopeptidaseNinhydrin reaction with released alanine. ontosight.aiNot specified
N-CBZ-Ala-Phe Triticale Carboxypeptidase IIISpectrophotometric assay. oup.com10928 oup.com
N-CBZ-Ala-Leu Triticale Carboxypeptidase IIISpectrophotometric assay. oup.comcymitquimica.com9209 oup.com
N-CBZ-Ala-Met Triticale Carboxypeptidase IIISpectrophotometric assay. oup.com10277 oup.com
N-Cbz-Gly-Pro-Gly-Gly-Pro-Ala-OH Bacterial CollagenaseCell-free assays. caymanchem.comNot specified

Molecular Recognition Studies of N-Cbz-Protected Amino Acid Derivatives

Molecular recognition is the foundation of supramolecular chemistry and biology, involving specific non-covalent interactions between a host molecule and a guest. N-Cbz-protected amino acids are excellent guest molecules for these studies due to their well-defined structural features. The Cbz group provides a rigid aromatic ring capable of π-π stacking interactions, while the urethane (B1682113) linkage offers hydrogen bond donor and acceptor sites. The amino acid side chain and the terminal carboxyl group provide additional points of interaction and selectivity.

Researchers have designed and synthesized various host molecules, such as macrocycles and molecular clefts, to study enantioselective recognition of N-Cbz-amino acid derivatives. mdpi.com In one study, optically active 1,1′-binaphthalene-derived receptors were prepared for the enantioselective complexation of N-Cbz-aspartic acid and N-Cbz-glutamic acid. rsc.orgrsc.org The binding was achieved through a combination of hydrogen bonding and other secondary interactions, with the receptor demonstrating significant enantioselectivity. rsc.orgrsc.org

Other studies have used chiral macrocyclic receptors to bind various amino acid derivatives, with binding strength and selectivity dependent on factors like hydrogen bonding, steric effects, and π-π stacking between the host and the N-Cbz group of the guest. mdpi.comresearchgate.net For instance, a novel helical metallocryptand has shown selectivity for N-Cbz protected amino acids bearing aliphatic side chains, demonstrating size-based discrimination. researchgate.net While these studies may not use this compound directly, the principles are directly applicable. The alanine methyl side chain of this compound would offer a different steric and electronic profile compared to the acidic side chains of Asp or Glu, while the bulky tert-butyl ester group would significantly influence its fit within a host's binding cavity. These features make it a potentially interesting guest for probing the size and shape selectivity of novel synthetic receptors.

Host/Receptor SystemGuest Molecule(s)Key InteractionsFinding
1,1′-Binaphthalene Receptors N-Cbz-Asp, N-Cbz-GluHydrogen bonding, secondary electrostatic interactions. rsc.orgrsc.orgHigh enantioselectivity observed; complex stability depends on the receptor's dihedral angle. rsc.orgrsc.org
Chiral Macrocyclic Polyamines Various amino acid methyl estersHydrogen bonding, π-π stacking, steric effects. mdpi.comSignificant chiral molecular recognition confirmed by fluorescence spectroscopy. mdpi.com
Helical Metallocryptand (LNi3) N-Cbz amino acids with aliphatic side chains (Val, Ile, Leu). researchgate.netNon-covalent interactions, shape-based discrimination. researchgate.netHost demonstrates size-selective recognition and biased helix inversion upon guest binding. researchgate.net
Cleft-type Chiral Receptors N-Cbz amino acids with non-polar side chains, N-Cbz-Serine.Hydrogen bonding. researchgate.netModest discrimination for non-polar guests; better recognition for serine due to potential extra H-bond. researchgate.net

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structures and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone of modern computational chemistry. scbt.com This theory is based on the principle that the ground-state properties of a molecule are a unique functional of its electron density. mdpi.com DFT calculations allow for the determination of various electronic properties and reactivity descriptors.

While specific DFT studies focusing exclusively on N-CBZ-Ala-OBut are not extensively detailed in the surveyed literature, the methodology can be applied to elucidate its characteristics. A typical DFT analysis of this compound would involve:

Geometry Optimization: Determining the lowest energy conformation of the molecule.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density Mapping: Visualizing the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, this would likely show high electron density around the carbonyl oxygens and the aromatic ring.

Reactivity Descriptors: Calculating parameters such as electronegativity and chemical hardness, which provide a quantitative measure of the molecule's reactivity based on DFT principles. mdpi.com

In broader studies on related molecules, DFT calculations have been employed to understand reaction mechanisms and energetics. For example, the B3LYP/6-311G(d,p) level of theory has been used to study the formation of alanine (B10760859), providing insights into reaction energies and potential energy surfaces. researchgate.net Such approaches could be readily applied to this compound to predict its behavior in chemical reactions, such as sites susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods that analyze the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior and conformational changes. nih.gov This technique is particularly valuable for understanding how molecules like this compound behave in different environments, such as in solution. researchgate.netnih.gov

A study performed MD simulations on N-Cbz-L-alanine (a closely related compound lacking the tert-butyl ester) in a methanol (B129727) solvent at various temperatures (298.15 K, 308.15 K, and 318.15 K). researchgate.net The simulations were used to extract important structural properties, including:

Radial Distribution Functions: To understand the solvation structure and the interactions between the solute and solvent molecules.

Hydrogen Bonding: To quantify the hydrogen bond network between the Cbz-protected amino acid and the methanol solvent.

Conformational Analysis: To study the distribution of dihedral angles within the molecule, revealing its preferred shapes and flexibility in solution. researchgate.net

Another computational study used MD simulations to investigate the mechanism of eutectic formation in mixtures containing N-carbobenzyloxy (CBZ) protected amino acids, including a derivative of alanine. nih.gov The simulations, conducted over a temperature range from 298 K to 333 K, revealed key energetic and mobility changes:

Energy Analysis: In eutectic-forming mixtures, the increase in kinetic energy was significantly larger than the increase in potential energy as the temperature rose. This was accompanied by a significant decrease in Coulomb interaction energies, indicating increased molecular mobility. nih.gov

Molecular Mobility: The enhancement of molecular mobility was confirmed by calculating self-diffusion constants, which showed that molecules moved more freely as the mixture approached the liquid phase. nih.gov

These simulations demonstrate that MD is a powerful tool for analyzing the conformational landscape and dynamic properties of this compound, predicting how it interacts with its environment and other molecules. nih.govtotal-synthesis.com

System StudiedSimulation MethodKey Parameters InvestigatedKey Findings
N-Cbz-L-alanine in MethanolMolecular Dynamics (MD)Temperature, Radial Distribution Function, Hydrogen Bonds, Dihedral AnglesProvided insights into solvent-solute interactions and the conformational preferences of the molecule in solution at different temperatures. researchgate.net
CBZ-l-Asp/d-AlaNH₂·HCl in MethanolMolecular Dynamics (MD)Kinetic and Potential Energy, Coulomb Interactions, Self-Diffusion ConstantRevealed that eutectic melting leads to increased molecular mobility and a significant decrease in intermolecular Coulombic forces. nih.gov

Quantum Chemical Elucidation of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in mapping the detailed mechanisms of chemical reactions, including the identification of intermediates and the characterization of transition states. researchgate.net For a molecule like this compound, the most relevant reactions involve the cleavage (deprotection) of its two protecting groups: the N-carbobenzyloxy (Cbz) group and the C-terminal tert-butyl (OBut) ester.

While specific quantum chemical studies modeling these exact deprotection reactions for this compound were not found in the reviewed literature, the established principles of physical organic chemistry and computational chemistry allow for a clear elucidation of the probable pathways.

Deprotection of the Cbz Group: The Cbz group is typically removed via catalytic hydrogenolysis. rsc.org The mechanism involves the reductive cleavage of the benzylic C-O bond. rsc.org A quantum chemical study of this process would model the interaction of the molecule with a palladium catalyst surface and hydrogen, calculating the energy barriers for the oxidative addition and reductive elimination steps. An alternative deprotection under harsh acidic conditions (e.g., HBr in acetic acid) involves protonation of the carbamate (B1207046) oxygen followed by an SN2-type cleavage. rsc.org

Deprotection of the tert-Butyl Ester Group: The tert-butyl ester is cleaved under acidic conditions, often using trifluoroacetic acid (TFA). The reaction pathway proceeds through the protonation of the ester carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which is an irreversible process due to the subsequent loss of isobutylene (B52900) gas. rsc.org Computational modeling could determine the structure and energy of the protonated intermediate and the transition state leading to the formation of the tert-butyl cation. rsc.org

Quantum chemical methods, such as DFT, are used to locate the geometry of transition states and calculate their associated activation energies (energy barriers). researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then confirm that a found transition state correctly connects the reactant and product on the potential energy surface. researchgate.net

Computational Modeling of Enzyme-Substrate Interactions in Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for reactions like the deprotection of amino acids. nih.govresearchgate.net Computational modeling, particularly molecular docking and MD simulations, is crucial for understanding how an enzyme recognizes and acts upon a substrate like this compound. nih.gov

A key application is in the enzymatic removal of protecting groups. For instance, studies have focused on the deprotection of doubly-protected amino acids such as Cbz-L-Phe-OtBu, which is structurally analogous to this compound. nih.govresearchgate.net The esterase from Bacillus subtilis (BS2) is known to effectively hydrolyze the tert-butyl ester group. nih.gov To understand the basis of this activity, computational docking was employed:

Molecular Docking: The substrate, Cbz-L-Phe-OtBu, was computationally "docked" into the crystal structure of the BS2 esterase. This process predicts the most likely binding pose of the substrate within the enzyme's active site. nih.govresearchgate.net

Analysis of Interactions: The docked model provides insights into the specific molecular interactions that stabilize the enzyme-substrate complex. This includes identifying key amino acid residues in the active site that form hydrogen bonds or have favorable hydrophobic interactions with the substrate, facilitating catalysis. nih.govresearchgate.net

Such computational approaches are vital for enzyme engineering, where the goal is to design new enzymes or improve existing ones. By modeling enzyme-substrate interactions, researchers can predict how mutations in the active site might affect binding affinity and catalytic efficiency. Similar docking studies have been used to investigate the binding of other carbamate-containing molecules to the active sites of enzymes like acetylcholinesterase.

Enzyme SystemSubstrate/Ligand ClassComputational MethodObjective of Modeling
Bacillus subtilis esterase (BS2)Cbz-L-Amino Acid-OtBuMolecular DockingTo gain insight into substrate recognition and identify key catalytic residues in the active site for tert-butyl ester hydrolysis. nih.govresearchgate.net
Acetylcholinesterase (AChE)Carbamate-based inhibitorsMolecular Docking & MD SimulationTo study the binding modes, binding energies, and conformational changes of the enzyme upon ligand binding.
Butyrylcholinesterase (BChE)Fmoc-amino acid derivativesMolecular DockingTo predict interactions with the cholinyl binding site and peripheral site of the enzyme.

Analytical Methodologies for Research Applications

Spectrophotometric Quantification in Enzymatic Assays

Spectrophotometric methods are instrumental in monitoring enzymatic reactions where N-CBZ-Ala-OBut or similar molecules act as substrates. The cleavage of the ester or the amide bond can be followed by measuring the change in absorbance of either the product formed or a coupled indicator.

While direct spectrophotometric assays for this compound are not extensively documented in publicly available literature, the principles can be inferred from assays with analogous N-Cbz-protected amino acid derivatives. For instance, enzymes capable of hydrolyzing the N-Cbz group can be assayed by monitoring the reaction progress. google.com An N-CBZ-deprotecting enzyme, for example, can be incubated with an N-Cbz-protected amino acid, and the deprotection can be quantified by separating the product from the substrate using HPLC and measuring the product's concentration. google.com

Furthermore, the enzymatic esterification of N-Cbz-L-alanine with alcohols like sec-butanol, catalyzed by proteases such as Alcalase or Subtilisin in organic solvents, has been studied. researchgate.net The progress of such reactions can be monitored over time, and the yield of the ester product can be determined. researchgate.net Although this is a synthesis rather than a hydrolysis reaction, it highlights the interaction of enzymes with N-Cbz-alanine esters, which is a prerequisite for developing a hydrolysis assay.

A common strategy for quantifying the enzymatic hydrolysis of non-chromophoric esters is to use a coupled enzymatic assay. The alcohol (tert-butanol) or the N-CBZ-alanine released upon hydrolysis of this compound could be acted upon by a specific dehydrogenase in the presence of NAD⁺ or NADP⁺, leading to a measurable increase in absorbance at 340 nm. Another approach involves monitoring the decrease in pH resulting from the production of the carboxylic acid using a pH indicator.

The following table outlines a conceptual framework for a spectrophotometric assay for an enzyme that hydrolyzes this compound, based on common practices in enzymology.

ParameterDescriptionExample Condition
PrincipleCoupled assay monitoring the production of N-CBZ-L-alanine. The carboxylic acid produced can be detected by a change in pH with a pH-sensitive dye (e.g., phenol (B47542) red) or by a coupled enzymatic reaction.pH change or NADH production.
SubstrateThis compound1 mM in a suitable buffer.
EnzymeEsterase or protease with activity towards this compound.To be determined based on screening.
BufferPhosphate (B84403) or Tris buffer at optimal pH for the enzyme.50 mM Tris-HCl, pH 7.5.
Detection WavelengthDependent on the chosen indicator dye or coupled reaction (e.g., 340 nm for NADH).e.g., 560 nm for phenol red.
QuantificationCalculation of initial reaction rates from the linear portion of the absorbance vs. time curve. A standard curve of the product (N-CBZ-L-alanine) would be required for absolute quantification.Based on the Beer-Lambert law.

Chromatographic Purity and Yield Assessment in Synthetic Procedures

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity and quantifying the yield of this compound during its synthesis and purification. nih.gov

In the synthesis of N-arylated amino acid esters, HPLC with chiral stationary phases is routinely used to determine the enantiomeric excess (ee) of the products. nih.gov For the synthesis of N-Cbz protected dipeptides, Gas Chromatography-Mass Spectrometry (GC/MS) has been employed to determine diastereomeric excess. rsc.org

The purity of commercially available N-benzyloxycarbonyl-DL-alanine and N-carbobenzoxy-L-alanine is often specified as greater than 99.0% as determined by HPLC. tcichemicals.com Similarly, the purity of related compounds like 5-tert-butyl-N-carbobenzoxy-L-glutamate is given as ≥98.0% by HPLC and titration analysis. avantorsciences.com These examples underscore the central role of HPLC in the quality control of N-Cbz protected amino acid derivatives.

A typical HPLC analysis for this compound would involve a reversed-phase column and a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The detection is commonly performed using a UV detector at a wavelength where the benzyloxycarbonyl group absorbs, typically around 254 nm.

The following table provides a representative set of HPLC conditions that could be adapted for the analysis of this compound, based on methods used for similar compounds. csic.es

ParameterDescriptionExample Condition
InstrumentHigh-Performance Liquid Chromatograph with a UV detector.Standard HPLC system.
ColumnReversed-phase C18 column. For chiral analysis, a chiral stationary phase like CHIRALPACK IC would be used. csic.ese.g., 4.6 x 250 mm, 5 µm particle size.
Mobile PhaseA gradient or isocratic mixture of an aqueous phase (e.g., water with 0.1% TFA) and an organic phase (e.g., acetonitrile). For chiral separations, a mixture like hexane/isopropanol might be used. csic.esGradient of 20-80% acetonitrile in water over 20 minutes.
Flow RateTypically 1.0 mL/min. csic.es1.0 mL/min.
DetectionUV absorbance at a wavelength corresponding to the Cbz group.254 nm.
Purity/Yield CalculationPurity is determined by the relative area of the main peak. Yield is calculated by comparing the peak area to a standard curve of known concentrations.Based on peak area integration.

Spectroscopic Characterization for Conformational and Mechanistic Studies

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Circular Dichroism (CD), are powerful tools for the structural elucidation and conformational analysis of this compound.

NMR Spectroscopy is fundamental for confirming the chemical structure. In the ¹H NMR spectrum of a related compound, Z-L-alanine-D-N-methylalanine tert-butyl ester, the aromatic protons of the Cbz group appear in the range of 7.28-7.32 ppm, the CH₂ protons of the benzyl (B1604629) group at 5.06 ppm, and the tert-butyl protons as a singlet at 1.40 ppm. rsc.org For N-Cbz-L-alanine, the amide proton resonates around 5.48 ppm, and the methyl protons of the alanine (B10760859) residue at 1.438 ppm. chemicalbook.com The ¹³C NMR spectrum would show characteristic signals for the carbonyls of the ester and carbamate (B1207046) groups, the aromatic carbons, and the aliphatic carbons of the alanine and tert-butyl moieties. rsc.org

Infrared (IR) Spectroscopy provides information about the functional groups present. The characteristic IR absorptions for this compound would include N-H stretching vibrations, carbonyl (C=O) stretching of the ester and the urethane (B1682113), and aromatic C-H and C=C stretching from the benzyl group. For protected amino acid esters, the carbonyl stretching region is particularly informative for studying hydrogen bonding. semanticscholar.org

Conformational Analysis of N-protected alanine esters has been a subject of theoretical and experimental studies. Theoretical analysis of N-acetyl-L-alanine methyl ester (Ac-Ala-OMe) indicates that residues with a C-terminal ester bond prefer β, C5, and α(R) conformations. The presence of the bulky tert-butyl ester group in this compound would influence the conformational preferences around the C-terminal peptide bond. X-ray crystallography of N-Pf-alanine tert-butyl ester has provided detailed solid-state conformational data for a related N-protected alanine ester. researchgate.net Computational modeling and NMR studies, such as Nuclear Overhauser Effect (NOE) experiments, can provide insights into the solution-state conformation and the dynamics of the molecule. acs.org

The following table summarizes the expected spectroscopic data for this compound based on data from analogous compounds.

Spectroscopic TechniqueExpected ObservationsReference Data/Compound
¹H NMR (in CDCl₃)δ ~7.3 ppm (m, 5H, Ar-H), δ ~5.1 ppm (s, 2H, CH₂-Ph), δ ~5.3 ppm (d, 1H, NH), δ ~4.3 ppm (quintet, 1H, α-CH), δ ~1.4 ppm (s, 9H, C(CH₃)₃), δ ~1.4 ppm (d, 3H, β-CH₃).Z-L-alanine-D-N-methylalanine tert-butyl ester rsc.org, N-Cbz-L-alanine chemicalbook.com
¹³C NMR (in CDCl₃)δ ~172 ppm (C=O, ester), δ ~155 ppm (C=O, carbamate), δ ~136, 128, 127 ppm (aromatic C), δ ~82 ppm (C(CH₃)₃), δ ~67 ppm (CH₂-Ph), δ ~50 ppm (α-C), δ ~28 ppm (C(CH₃)₃), δ ~19 ppm (β-C).Z-L-alanine-D-N-methylalanine tert-butyl ester rsc.org
IR (cm⁻¹)~3300 (N-H stretch), ~1730 (C=O ester stretch), ~1690 (C=O urethane stretch), ~1530 (N-H bend), ~3030, 1600, 1495 (aromatic).General values for N-Cbz protected amino acid esters. semanticscholar.org
Conformational PreferenceLikely to adopt extended (β) or folded (C5, αR) conformations in solution, influenced by the steric bulk of the tert-butyl group.Theoretical studies on Ac-Ala-OMe.

Table of Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compoundN-Carbobenzoxy-L-alanine-tert-butyl ester
Z-L-alanine-D-N-methylalanine tert-butyl esterN-Carbobenzoxy-L-alanyl-D-N-methylalanine tert-butyl ester
N-Cbz-L-alanineN-Carbobenzoxy-L-alanine
N-benzyloxycarbonyl-DL-alanineN-Benzyloxycarbonyl-DL-alanine
5-tert-butyl-N-carbobenzoxy-L-glutamate5-tert-Butyl-N-carbobenzoxy-L-glutamic acid
N-acetyl-L-alanine methyl esterN-Acetyl-L-alanine methyl ester
N-Pf-alanine tert-butyl esterN-(9-Phenylfluoren-9-yl)-L-alanine tert-butyl ester
N-Cbz-L-glutamine methyl esterN-Carbobenzoxy-L-glutamine methyl ester
N-CBZ-deprotecting enzymeAn enzyme that removes the N-carbobenzoxy protecting group
AlcalaseA commercially available protease preparation from Bacillus licheniformis
SubtilisinA protease from Bacillus species
NAD⁺Nicotinamide adenine (B156593) dinucleotide (oxidized form)
NADP⁺Nicotinamide adenine dinucleotide phosphate (oxidized form)
NADHNicotinamide adenine dinucleotide (reduced form)
TFATrifluoroacetic acid
AcetonitrileAcetonitrile
MethanolMethanol
HexaneHexane
IsopropanolIsopropanol
CDCl₃Deuterated chloroform
TrisTris(hydroxymethyl)aminomethane

Q & A

Q. How can spectroscopic techniques (NMR, IR, MS) conclusively characterize N-CBZ-Ala-OBut?

  • Methodological Answer: Use 1H^1H-NMR to confirm the CBZ group (δ 7.2–7.4 ppm, aromatic protons) and tert-butyl ester (δ 1.4 ppm, singlet). IR should show carbonyl stretches for the carbamate (~1700 cm1^{-1}) and ester (~1730 cm1^{-1}). High-resolution mass spectrometry (HRMS) must match the molecular ion [M+Na]+^+. Cross-validate with literature data for analogous CBZ-protected amino acid esters .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

  • Methodological Answer: Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC for byproducts (e.g., free Ala-OBut from CBZ cleavage). Store under inert atmosphere (argon) in anhydrous solvents (e.g., dried DCM) to prevent hydrolysis. Use silica gel desiccants for solid-state storage .

Advanced Research Questions

Q. How do solvent polarity and additives influence the enantiomeric purity of this compound during synthesis?

  • Methodological Answer: Perform chiral HPLC or polarimetry to quantify enantiomeric excess (ee). Test solvents like DMF (high polarity) vs. toluene (low polarity) with additives such as Hünig’s base. Statistical analysis (ANOVA) can identify significant variables. For mechanistic insights, employ DFT calculations to model transition-state stabilization .
  • Data Contradiction Example:
  • Study A: Reports 95% ee in toluene with Hünig’s base.
  • Study B: Finds 82% ee in DMF with no additive.
  • Resolution: Replicate both conditions and analyze steric effects via 1H^1H-NMR NOE experiments .

Q. What are the limitations of using this compound in solid-phase peptide synthesis (SPPS), and how can they be addressed?

  • Methodological Answer: Evaluate swelling properties of resins (e.g., Wang vs. Rink amide) in DCM/DMF mixtures. Monitor coupling efficiency via Kaiser test. For CBZ deprotection, compare TFA-mediated cleavage vs. catalytic hydrogenation. Optimize protocols using a model peptide (e.g., Ala-X-Ala) and quantify truncation sequences via MALDI-TOF MS .

Q. How can contradictory reports on the hydrolysis kinetics of this compound under acidic conditions be resolved?

  • Methodological Answer: Design pH-controlled kinetic studies (pH 1–5) with UV-Vis monitoring of CBZ absorbance (λ = 260 nm). Compare Arrhenius plots across temperatures. Use LC-MS to identify intermediates (e.g., oxazolidinones). Reconcile discrepancies by standardizing buffer ionic strength and counterion effects (e.g., HCl vs. TFA) .

Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer: Implement quality-by-design (QbD) principles:

Define critical quality attributes (CQAs): Yield, purity, ee.

Identify critical process parameters (CPPs): Temperature, stirring rate.

Use design-of-experiments (DoE) software (e.g., MODDE) to optimize robustness .

Q. What statistical methods are appropriate for analyzing spectroscopic data reproducibility?

  • Methodological Answer: Calculate relative standard deviation (RSD) for triplicate NMR integrals. For HPLC purity, use ANOVA to compare column batches. Apply principal component analysis (PCA) to IR spectra to detect outlier batches .

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